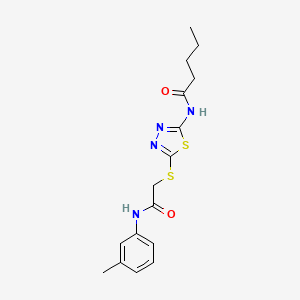

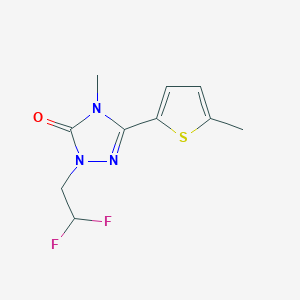

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Thiadiazole derivatives, including structures similar to the compound , are typically synthesized through multi-step chemical reactions. These reactions often involve the condensation of amides and thiols with various halides or isothiocyanates, followed by cyclization to form the thiadiazole core. For instance, compounds with similar structures have been synthesized using one-step reactions or through the condensation catalysis involving carbodiimide condensation techniques (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives plays a crucial role in their chemical behavior and interactions. X-ray diffraction methods and computational studies, including density functional theory (DFT) calculations, are common techniques used to elucidate the structure, confirm the geometry, and understand the electronic properties of these compounds. For example, the crystal structure of similar compounds has been determined, revealing detailed insights into their molecular geometry and confirming structural hypotheses through spectroscopic data (Marjani, 2013).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, including N-S bond formation, which is a key step in synthesizing such compounds. The reactivity can be further explored through electrochemical oxidative methods for intramolecular N-S bond formation, leading to the efficient synthesis of thiadiazole derivatives under mild conditions (Yang et al., 2020).

Scientific Research Applications

Synthesis and Biological Evaluation

Research into compounds with the 1,3,4-thiadiazole moiety often focuses on their synthesis and biological evaluation. For example, Anekal and Biradar (2017) synthesized a series of compounds from Ethyl 2-hydrazinyl-5,6-dihydro-5-oxo-4H-1,3,4-thiadiazine-6-carboxylate and various substituted indole-3-carboxaldehydes. These compounds were evaluated for antimicrobial, analgesic, and anti-inflammatory activities, demonstrating significant potential in these areas (Anekal & Biradar, 2017).

Antimicrobial and Antifungal Activities

The search for new antimicrobial and antifungal agents is a crucial area of research. Başoğlu et al. (2013) investigated compounds containing penicillanic or cephalosporanic acid moieties combined with a 1,3,4-thiadiazole nucleus, finding good to moderate antimicrobial activity against various microorganisms. Some compounds also exhibited antiurease and antilipase activities, highlighting the therapeutic versatility of these molecules (Başoğlu et al., 2013).

Anticancer Activity

The development of anticancer agents is another significant field of application. The synthesis of new 1,3,4-thiadiazole derivatives and their evaluation as possible anticancer agents have been a focus. Çevik et al. (2020) synthesized N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives and investigated their anticancer activities, revealing promising cytotoxic activity against cancer cell lines (Çevik et al., 2020).

Antiepileptic Activity

Malygin (2020) explored the antiepileptic activity of a new amide derivative of valproic acid and 1,3,4-thiadiazole, showing significant antiepileptic effects in experimental models. This study suggests the potential of such derivatives in developing new treatments for epilepsy (Malygin, 2020).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

properties

IUPAC Name |

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S2/c1-3-4-8-13(21)18-15-19-20-16(24-15)23-10-14(22)17-12-7-5-6-11(2)9-12/h5-7,9H,3-4,8,10H2,1-2H3,(H,17,22)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNANHJGRAJMBPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-fluorophenyl)-8-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2482884.png)

![N-(3-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2482885.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2482891.png)

![2,2'-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)](/img/structure/B2482892.png)

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2482895.png)

![N-[cyano(2-methoxyphenyl)methyl]-1-methyl-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2482896.png)

![Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether](/img/structure/B2482897.png)

![5-[(Dimethylsulfamoylamino)methyl]-3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole](/img/structure/B2482901.png)

![3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2482905.png)